molecular formula C13H23NO B13253638 Hexyl[1-(5-methylfuran-2-yl)ethyl]amine

Hexyl[1-(5-methylfuran-2-yl)ethyl]amine

Cat. No.: B13253638
M. Wt: 209.33 g/mol
InChI Key: QCPZWHLGVCMFAH-UHFFFAOYSA-N
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Description

Hexyl[1-(5-methylfuran-2-yl)ethyl]amine is an amine derivative featuring a hexyl chain and a substituted furan moiety. The compound’s structure comprises a primary amine group attached to a hexyl chain (-C6H13) and a 1-(5-methylfuran-2-yl)ethyl group. The furan ring, substituted with a methyl group at the 5-position, contributes to its electron-rich aromatic character, while the hexyl chain enhances hydrophobicity.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]hexan-1-amine

InChI

InChI=1S/C13H23NO/c1-4-5-6-7-10-14-12(3)13-9-8-11(2)15-13/h8-9,12,14H,4-7,10H2,1-3H3

InChI Key

QCPZWHLGVCMFAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(C)C1=CC=C(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of hexylamine with 1-(5-methylfuran-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Hexyl[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Hexyl[1-(5-methylfuran-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexyl[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties between Hexyl[1-(5-methylfuran-2-yl)ethyl]amine and related compounds:

Compound Name Heterocycle Substituents Molecular Weight* Key Properties Source
This compound Furan 5-methyl, hexyl 253.38 (calculated) High hydrophobicity, moderate polarity N/A
[1-(3-Fluorophenyl)ethyl][1-(5-methylfuran-2-yl)ethyl]amine Furan 5-methyl, fluorophenyl 247.31 Enhanced electronic effects (fluorine)
Hexyl[1-(pyrazin-2-yl)ethyl]amine Pyrazine None, hexyl 207.32 (calculated) Nitrogen-rich, polar
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine Furan 5-ethyl, methoxy 169.22 Lower hydrophobicity (ethyl vs. hexyl)
[1-(2-Methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine Thiophene 5-methyl, methylphenyl 259.41 Sulfur-based aromaticity

*Molecular weights are calculated unless specified.

Key Observations:

Hydrophobicity : The hexyl chain in the target compound confers higher lipophilicity compared to analogs with shorter alkyl chains (e.g., ethyl in ) or polar groups (e.g., methoxy) .

Electronic Effects: Substitution on the heterocycle (e.g., 5-methyl in furan vs. 5-ethyl) modulates electron density.

Heterocycle Impact : Replacing furan with thiophene () or pyrazine () alters aromaticity and polarity. Thiophene’s sulfur atom may improve metal coordination, while pyrazine’s nitrogen atoms increase basicity .

Physicochemical and Spectral Properties

Inferred properties based on analogs:

  • Solubility : The hexyl chain likely reduces water solubility compared to smaller analogs (e.g., 1-(5-ethylfuran-2-yl)-2-methoxyethan-1-amine) but enhances lipid membrane permeability .
  • Thermal Behavior : highlights that pendant amine groups and alkyl chains influence cloud points in polymers. The hexyl group may lower the cloud point relative to dimethylamine or diethylamine derivatives .
  • Spectral Data : IR and NMR spectra would show characteristic furan C-O-C stretching (~1250 cm⁻¹) and aromatic proton signals (δ 6.0–7.5 ppm), respectively, as seen in .

Biological Activity

Hexyl[1-(5-methylfuran-2-yl)ethyl]amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a hexyl chain linked to a 5-methylfuran moiety. The structural characteristics of this compound suggest potential interactions with various biological targets, influencing its activity profile.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects.

Compound TypeActivityReference
Furan DerivativesAntibacterial
Indole DerivativesAntifungal, Antiviral

2. Anti-inflammatory Effects

The anti-inflammatory potential of amine compounds has been documented in several studies. This compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. For example, related compounds have demonstrated efficacy in reducing TNF-α secretion in LPS-stimulated cells, which is a common model for assessing anti-inflammatory activity.

MechanismEffectReference
TNF-α InhibitionReduced Inflammation

3. Neuroprotective Properties

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress. For instance, certain amines have been shown to enhance neuronal survival in models of neurodegeneration.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various furan derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Assessment

A recent investigation evaluated the anti-inflammatory effects of this compound in vitro. The compound was found to significantly inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines treated with lipopolysaccharides (LPS). This study supports the hypothesis that this compound could be beneficial in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not yet fully elucidated but may involve:

  • Receptor Interaction : Similar compounds often interact with neurotransmitter receptors or inflammatory mediators.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation or microbial metabolism.

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